
C20H21F6N3O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C20H21F6N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it significant in various chemical and industrial applications. The presence of fluorine atoms often imparts unique properties such as increased stability and reactivity, making this compound valuable in scientific research and industrial processes.
Métodos De Preparación
The synthesis of C20H21F6N3O3 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Reduction Reactions: Initial steps may involve the reduction of specific functional groups to achieve the desired intermediate compounds.
Substitution Reactions: These reactions are crucial for introducing fluorine atoms into the molecule. Common reagents include fluorinating agents like sulfur tetrafluoride.
Industrial Production: Industrial methods focus on optimizing yield and purity. This often involves the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
C20H21F6N3O3: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule, often using reagents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms allows for unique substitution reactions, often involving nucleophilic or electrophilic agents.
Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, and conditions often involve controlled temperatures and pressures to ensure desired outcomes.
Aplicaciones Científicas De Investigación
C20H21F6N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of C20H21F6N3O3 involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The pathways involved often include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
C20H21F6N3O3: can be compared with other fluorinated organic compounds:
Similar Compounds: Examples include trifluoromethylbenzene and hexafluorobenzene, which also contain multiple fluorine atoms.
Uniqueness: The unique combination of functional groups and fluorine atoms in imparts distinct properties, such as enhanced stability and reactivity, making it valuable in specific applications where other compounds may not be as effective.
This compound in various fields, emphasizing its unique properties and wide range of applications
Propiedades
Fórmula molecular |
C20H21F6N3O3 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F6N3O3/c1-10-5-3-8-14(11(10)2)29-16(31)18(20(24,25)26,28-17(29)32)27-15(30)12-6-4-7-13(9-12)19(21,22)23/h4,6-7,9-11,14H,3,5,8H2,1-2H3,(H,27,30)(H,28,32) |
Clave InChI |
AFJQEJOCFVFBRV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


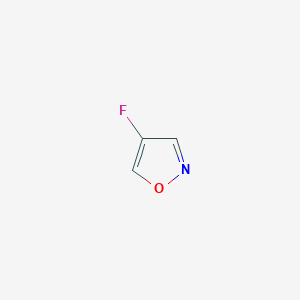
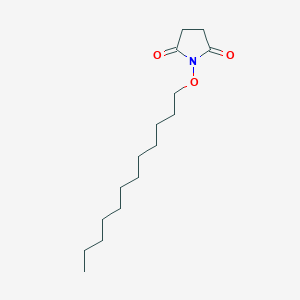
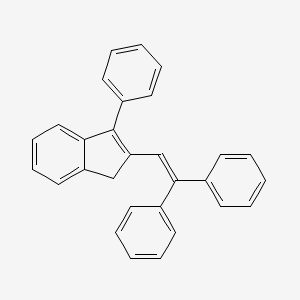
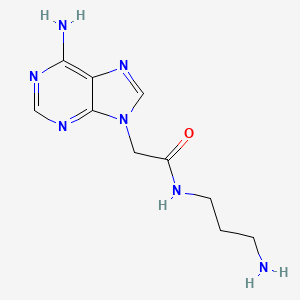
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
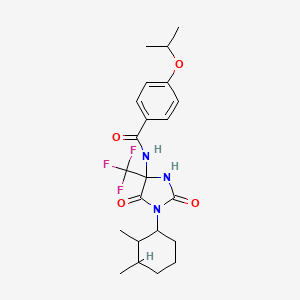
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
